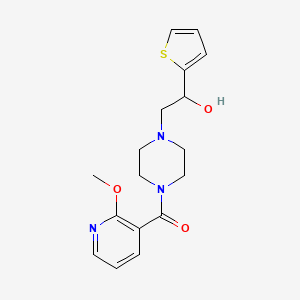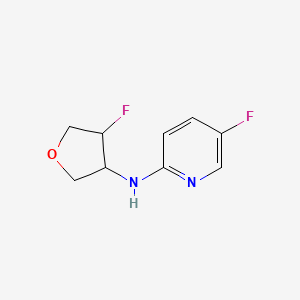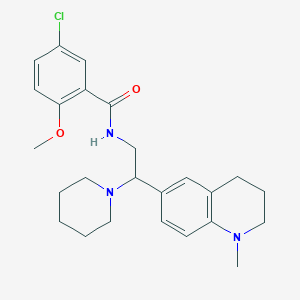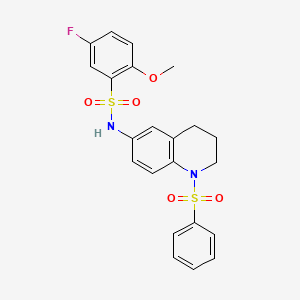
N-(2-Methylpropyl)-4-propan-2-yl-2-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methylpropyl)-4-propan-2-yl-2-(trifluoromethyl)aniline, also known as TFMPP, is a synthetic compound that belongs to the class of piperazines. It was first synthesized in the 1980s and has since been used for various scientific research purposes. TFMPP is known for its psychoactive effects and is often used as a recreational drug. However,
Mecanismo De Acción
N-(2-Methylpropyl)-4-propan-2-yl-2-(trifluoromethyl)aniline acts by binding to the 5-HT1B and 5-HT2C receptors, which are located in various regions of the brain. This leads to the activation of downstream signaling pathways, ultimately resulting in changes in neuronal activity and neurotransmitter release. The exact mechanism by which this compound exerts its effects is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including changes in neurotransmitter release, neuronal activity, and behavior. It has been shown to increase the release of dopamine and norepinephrine in certain brain regions, leading to increased locomotor activity and arousal. This compound has also been shown to decrease anxiety-like behavior in animal models, suggesting potential therapeutic applications for anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-Methylpropyl)-4-propan-2-yl-2-(trifluoromethyl)aniline in laboratory experiments is its selectivity for the 5-HT1B and 5-HT2C receptors, which allows for more targeted studies of serotonin signaling pathways. However, this compound's psychoactive effects may also pose a limitation, as they can potentially confound experimental results. Additionally, this compound's mechanism of action is still not fully understood, which may limit its utility in certain research applications.
Direcciones Futuras
There are several potential future directions for research involving N-(2-Methylpropyl)-4-propan-2-yl-2-(trifluoromethyl)aniline. One area of interest is its potential therapeutic applications for anxiety disorders, as well as its potential as a treatment for addiction. Additionally, further investigation into its mechanism of action and downstream signaling pathways may provide valuable insights into the role of serotonin in various physiological and pathological processes. Finally, the development of more selective and potent this compound analogs may lead to new and improved research tools for studying serotonin signaling.
Métodos De Síntesis
N-(2-Methylpropyl)-4-propan-2-yl-2-(trifluoromethyl)aniline can be synthesized through a multi-step process involving the reaction of 4-trifluoromethylaniline with 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The final product is a white crystalline powder with a melting point of 78-80°C.
Aplicaciones Científicas De Investigación
N-(2-Methylpropyl)-4-propan-2-yl-2-(trifluoromethyl)aniline has been used extensively in scientific research, particularly in the field of neuroscience. It is known to act as a selective serotonin receptor agonist, specifically targeting the 5-HT1B and 5-HT2C receptors. This makes it a valuable tool for studying the role of serotonin in various physiological and pathological processes.
Propiedades
IUPAC Name |
N-(2-methylpropyl)-4-propan-2-yl-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F3N/c1-9(2)8-18-13-6-5-11(10(3)4)7-12(13)14(15,16)17/h5-7,9-10,18H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJLRYKNGADLSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(C=C(C=C1)C(C)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Pyridin-3-yl)-4-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]piperazin-2-one](/img/structure/B2874730.png)

![3-[5,6-dichloro-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2874733.png)

![N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2874738.png)

![N-[(3-chlorobenzyl)oxy]urea](/img/structure/B2874740.png)
![1-(2,4-dichlorobenzyl)-3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2874741.png)
![4-butoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2874742.png)
![3-(4-Chlorophenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2874744.png)

![Bicyclo[2.2.1]heptane-1-carbaldehyde](/img/structure/B2874746.png)

